![molecular formula C31H22N6O2S B2768807 N-benzyl-9-[({4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}methyl)sulfanyl]-8,10,17-triazatetracyclo[8.7.0.0^{2,7}.0^{11,16}]heptadeca-1(17),2,4,6,8,11(16),12,14-octaene-5-carboxamide CAS No. 443670-71-1](/img/structure/B2768807.png)
N-benzyl-9-[({4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}methyl)sulfanyl]-8,10,17-triazatetracyclo[8.7.0.0^{2,7}.0^{11,16}]heptadeca-1(17),2,4,6,8,11(16),12,14-octaene-5-carboxamide
Vue d'ensemble
Description
N-benzyl-9-[({4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}methyl)sulfanyl]-8,10,17-triazatetracyclo[8700^{2,7}0^{11,16}]heptadeca-1(17),2,4,6,8,11(16),12,14-octaene-5-carboxamide is a complex organic compound with a unique structure that combines several heterocyclic systems
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-9-[({4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}methyl)sulfanyl]-8,10,17-triazatetracyclo[8700^{2,7}0^{11,16}]heptadeca-1(17),2,4,6,8,11(16),12,14-octaene-5-carboxamide typically involves multi-step organic reactionsThe final step involves the formation of the carboxamide group under specific reaction conditions, such as the use of appropriate solvents and catalysts .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards .
Analyse Des Réactions Chimiques
Types of Reactions
N-benzyl-9-[({4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}methyl)sulfanyl]-8,10,17-triazatetracyclo[8.7.0.0^{2,7}.0^{11,16}]heptadeca-1(17),2,4,6,8,11(16),12,14-octaene-5-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are crucial for achieving the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce hydrogenated compounds .
Applications De Recherche Scientifique
Analgesic Properties
Preliminary studies have indicated that derivatives of pyrido[1,2-a]pyrimidine exhibit significant analgesic properties. For example, a related compound synthesized from 2-hydroxy-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine demonstrated notable analgesic effects in animal models. This suggests that N-benzyl derivatives may also possess similar activities due to structural similarities.
Anticholinesterase Activity
Research has shown that certain benzyl-pyridinium derivatives act as dual inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). These enzymes are crucial in the treatment of neurodegenerative diseases such as Alzheimer's. The docking studies indicate that modifications to the benzyl moiety can enhance inhibitory activity against these enzymes.
Table 2: Biological Activities of Related Compounds
Compound Name | Activity Type | IC50 Value (μM) |
---|---|---|
N-(benzyl)-2-hydroxy... | Analgesic | Not specified |
1-(3-bromobenzyl)-... | AChE Inhibitor | 5.90 ± 0.07 |
1-(4-chlorobenzyl)-... | BuChE Inhibitor | 6.76 ± 0.04 |
Case Study 1: Analgesic Activity Assessment
In a study assessing the analgesic properties of N-benzyl derivatives, compounds were tested using the acetic acid-induced writhing model in mice. The results indicated that all tested compounds exhibited varying degrees of analgesic activity compared to control groups.
Case Study 2: Dual Inhibition Mechanism Exploration
A recent study explored the mechanism of action for AChE inhibitors derived from pyrido[1,2-a]pyrimidines. Using molecular docking simulations, researchers identified key interactions between the synthesized compounds and the active sites of AChE and BuChE. These insights provide a foundation for developing more effective inhibitors for therapeutic use in cognitive disorders.
Mécanisme D'action
The mechanism of action of N-benzyl-9-[({4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}methyl)sulfanyl]-8,10,17-triazatetracyclo[8.7.0.0^{2,7}.0^{11,16}]heptadeca-1(17),2,4,6,8,11(16),12,14-octaene-5-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in critical biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-Benzyl-6-morpholin-4-yl-2-[(4-oxopyrido[1,2-a]pyrimidin-2-yl)methylsulfanyl]quinazolin-4-one
- N-[2-(Benzylsulfanyl)-6-oxopyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-7(6H)-yl]-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide
Uniqueness
N-benzyl-9-[({4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}methyl)sulfanyl]-8,10,17-triazatetracyclo[8.7.0.0^{2,7}.0^{11,16}]heptadeca-1(17),2,4,6,8,11(16),12,14-octaene-5-carboxamide is unique due to its specific combination of heterocyclic systems and functional groups.
Activité Biologique
The compound N-benzyl-9-[({4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}methyl)sulfanyl]-8,10,17-triazatetracyclo[8.7.0.0^{2,7}.0^{11,16}]heptadeca-1(17),2,4,6,8,11(16),12,14-octaene-5-carboxamide represents a complex heterocyclic structure with potential therapeutic applications. This article focuses on its biological activity based on diverse research findings.
Chemical Structure and Properties
This compound features a unique tetracyclic framework combined with a pyrido[1,2-a]pyrimidine moiety and a benzyl group. The presence of sulfur in the form of a sulfanyl group enhances its chemical reactivity and potential biological interactions.
Antioxidant Activity
Recent studies have explored the antioxidant properties of similar pyrido[1,2-a]pyrimidine derivatives. For instance, compounds with related structures have demonstrated significant free radical scavenging abilities against DPPH and ABTS radicals. These findings suggest that the target compound may exhibit comparable antioxidant activity due to its structural features that facilitate electron donation and stabilization of radical species .
Antimicrobial Activity
The antimicrobial potential of compounds containing the pyrido[1,2-a]pyrimidine scaffold has been documented extensively. Research indicates that derivatives of this class can inhibit various gram-positive and gram-negative bacteria as well as Mycobacterium species . The mechanism is believed to involve disruption of bacterial cell membranes or inhibition of critical metabolic pathways.
Antiallergic Properties
Some derivatives of the 4-oxo-4H-pyrido[1,2-a]pyrimidine class have been identified as effective antiallergy agents. They function by inhibiting mediators involved in allergic reactions and asthma . The specific activity of the target compound in this context remains to be elucidated but could be inferred from its structural analogs.
Study 1: Antioxidant Efficacy
A study assessed the antioxidant capacity of various pyrido[1,2-a]pyrimidine derivatives using DPPH and lipid peroxidation assays. Compounds similar to N-benzyl derivatives showed inhibition rates ranging from 57% to 93% at specific concentrations. The most potent inhibitors were those with fluorinated substitutions .
Study 2: Antimicrobial Testing
In vitro tests on pyrido[1,2-a]pyrimidines revealed significant antimicrobial activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MIC) for some derivatives were reported as low as 10 µg/mL .
Study 3: Antiallergy Mechanism
Research into antiallergy mechanisms indicated that certain pyrido derivatives could effectively block histamine release from mast cells. This suggests a possible therapeutic role for the target compound in managing allergic responses .
Data Tables
Q & A
Basic Research Questions
Q. What are the key steps in synthesizing this compound, and how do reaction conditions influence yield and purity?
The synthesis typically involves multi-step organic reactions, starting with the preparation of the pyrido[1,2-a]pyrimidinone core followed by sequential functionalization (e.g., sulfanyl and benzyl group introduction). Critical parameters include solvent choice (e.g., DMF for polar intermediates), temperature control (to avoid decomposition of labile groups), and reaction time optimization. Analytical techniques like HPLC and NMR are essential for monitoring intermediate purity .
Q. Which spectroscopic methods are most reliable for characterizing this compound’s structure?
High-resolution NMR (¹H, ¹³C, and 2D-COSY/HMBC) is indispensable for confirming connectivity, particularly for distinguishing overlapping signals in the polycyclic framework. Mass spectrometry (HRMS) validates molecular weight, while IR spectroscopy identifies functional groups like the 4-oxo-pyrimidine moiety. X-ray crystallography may resolve ambiguities in stereochemistry .
Q. What structural motifs in this compound correlate with known biological activities?
The pyrido-pyrimidinone core and sulfanyl-acetamide side chain are structurally analogous to bioactive molecules targeting kinases and inflammatory pathways. These motifs often enable π-π stacking with enzyme active sites or hydrogen bonding with biological targets .
Advanced Research Questions
Q. How can synthetic routes be optimized to address low yields in the final coupling step?
A factorial experimental design (DoE) is recommended to systematically vary parameters like catalyst loading (e.g., Pd-based catalysts for cross-coupling), solvent polarity, and stoichiometry. For example, highlights precursor concentration and pH as critical variables. Parallel microscale reactions can rapidly identify optimal conditions while minimizing resource use .
Q. How should researchers resolve contradictions in biological activity data across different assay models?
Discrepancies (e.g., in vitro vs. in vivo efficacy) may arise from differences in cell permeability, metabolic stability, or off-target effects. A tiered validation approach is advised:
- Confirm target engagement via biochemical assays (e.g., enzyme inhibition).
- Use isotopic labeling or fluorescent probes to track cellular uptake.
- Cross-reference with pharmacokinetic studies (e.g., plasma protein binding assays) .
Q. What computational strategies predict this compound’s binding affinity for understudied targets?
Molecular docking (using AutoDock Vina or Schrödinger) with homology-modeled receptors can prioritize targets. MD simulations (>100 ns) assess binding stability, while QSAR models trained on pyrido-pyrimidine derivatives improve affinity predictions. emphasizes integrating DFT calculations to evaluate electronic interactions .
Q. How can researchers mitigate instability of the sulfanyl group during long-term storage?
Stability studies under varied conditions (temperature, humidity, light) are critical. Lyophilization in argon-atmosphere vials or formulation with antioxidants (e.g., BHT) may prevent oxidation. Accelerated degradation studies (40°C/75% RH for 6 months) coupled with LC-MS can identify degradation pathways .
Q. Data Analysis and Interpretation
Q. What statistical methods are appropriate for analyzing dose-response data in cytotoxicity studies?
Nonlinear regression (e.g., four-parameter logistic model in GraphPad Prism) calculates IC₅₀ values. Bootstrap resampling (≥1000 iterations) quantifies confidence intervals. For heterogeneous cell populations, hierarchical clustering or PCA distinguishes subpopulations with differential responses .
Q. How can researchers validate the compound’s mechanism of action when proteomic data conflicts with phenotypic assays?
Integrate orthogonal approaches:
- CRISPR knockouts of putative targets to confirm phenotype rescue.
- Thermal proteome profiling (TPP) to identify direct binding partners.
- Phosphoproteomics to map downstream signaling perturbations .
Propriétés
IUPAC Name |
N-benzyl-6-[(4-oxopyrido[1,2-a]pyrimidin-2-yl)methylsulfanyl]benzimidazolo[1,2-c]quinazoline-3-carboxamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H22N6O2S/c38-28-17-22(33-27-12-6-7-15-36(27)28)19-40-31-35-25-16-21(30(39)32-18-20-8-2-1-3-9-20)13-14-23(25)29-34-24-10-4-5-11-26(24)37(29)31/h1-17H,18-19H2,(H,32,39) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMVHPKVYEROACW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=O)C2=CC3=C(C=C2)C4=NC5=CC=CC=C5N4C(=N3)SCC6=CC(=O)N7C=CC=CC7=N6 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H22N6O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
542.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.